molecular formula C18H14FN5O2S B2787020 1-(5-Fluoro-1-benzothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097921-26-9

1-(5-Fluoro-1-benzothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

Cat. No.: B2787020
CAS No.: 2097921-26-9
M. Wt: 383.4
InChI Key: KTUWXDCWCMDEML-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1-benzothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B-cells. Dysregulated BCR signaling is a hallmark of various B-cell malignancies, making BTK a high-value therapeutic target. This compound acts by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained suppression of downstream signaling pathways such as NF-κB and ERK. This inhibition effectively blocks the proliferation and promotes apoptosis in malignant B-cells. As a research tool, this inhibitor is of significant value for investigating the pathogenesis of diseases like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Its high selectivity profile minimizes off-target effects, making it an excellent compound for delineating the specific roles of BTK in both normal and dysregulated immune cell signaling, and for evaluating combination therapies in preclinical models. Research indicates its utility in overcoming resistance to other BTK-targeted therapies and its potential application in autoimmune disorders where B-cells play a key role.

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c1-10-4-16(24-18(22-10)20-9-21-24)26-13-7-23(8-13)17(25)15-6-11-5-12(19)2-3-14(11)27-15/h2-6,9,13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUWXDCWCMDEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC5=C(S4)C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Fluoro-1-benzothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a synthetic compound that has garnered interest for its potential pharmacological applications. Its structure incorporates a benzothiophene moiety and a triazolopyrimidine group, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The compound's structural formula can be represented as follows:

C15H14FN4O2S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the triazole and benzothiophene structures. For instance, derivatives of triazoles have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 8 μg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Organism
Triazolo[1,5-a]pyrimidine derivative0.125S. aureus
Triazolo[1,5-a]pyrimidine derivative0.25E. coli
Benzothiophene derivative0.5Pseudomonas aeruginosa

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that benzothiophene derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds similar to 1-(5-Fluoro-1-benzothiophene) have shown selective toxicity towards pancreatic cancer cells (DAN-G), demonstrating IC50 values in the low micromolar range .

Case Study: Anticancer Effects
In a study evaluating the cytotoxicity of related compounds, it was found that modifications to the benzothiophene core significantly enhanced anticancer activity. The presence of the triazole ring further contributed to this effect by interfering with cellular proliferation pathways.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been another area of focus. Studies suggest that azetidine derivatives can act as inhibitors of cholinesterase enzymes, which are crucial in neurotransmission. For instance, one related compound demonstrated an IC50 value of 46.42 μM against butyrylcholinesterase (BChE), indicating moderate inhibitory activity comparable to known inhibitors like physostigmine .

Table 2: Enzyme Inhibition Profiles

CompoundEnzymeIC50 (μM)
Azetidine derivativeButyrylcholinesterase46.42
Azetidine derivativeAcetylcholinesterase157.31

Mechanistic Insights

The mechanism behind the biological activities of this compound may involve multiple pathways:

  • Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and interference with DNA replication are potential mechanisms attributed to triazole derivatives.
  • Anticancer Mechanism : Induction of apoptosis through caspase activation and inhibition of cell cycle progression have been observed in related studies.
  • Enzyme Inhibition Mechanism : Competitive inhibition at the active site of cholinesterases is likely due to structural similarities with natural substrates.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, to which this compound is related, exhibit significant antimicrobial properties. For instance, compounds containing the triazolo[1,5-a]pyrimidine scaffold have been shown to possess potent antibacterial and antifungal activities against various pathogens. A study demonstrated that certain triazole derivatives achieved high efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The benzothiophene backbone is associated with anticancer properties. Compounds similar to 1-(5-Fluoro-1-benzothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the triazole moiety enhances the interaction with biological targets involved in cancer progression .

Neurological Applications

Emerging research suggests that compounds featuring the 1,2,4-triazole framework may also serve as neuroprotective agents. They are being explored for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and exhibit antioxidant properties .

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The azetidine component may interact with specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.
  • Receptor Modulation : The triazole-pyrimidine unit may act as a ligand for various receptors involved in cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial activity of triazole derivatives against fungal pathogens like Candida albicans. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that compounds structurally similar to this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways .

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